5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a highly complex heterocyclic molecule featuring:
- A tricyclic core (triazatricyclo[8.4.0.0³,⁸]) with fused nitrogen-containing rings.
- A benzenesulfonyl group at position 5, contributing to electron-withdrawing effects.
- Substituents including an imino group (position 6), a methyl group (position 11), and a p-methylbenzyl moiety (position 7).
Properties
Molecular Formula |
C26H22N4O3S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H22N4O3S/c1-17-10-12-19(13-11-17)16-30-23(27)22(34(32,33)20-8-4-3-5-9-20)15-21-25(30)28-24-18(2)7-6-14-29(24)26(21)31/h3-15,27H,16H2,1-2H3 |
InChI Key |
FVVWBQBDUBUAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=CC=C4)C(=O)N5C=CC=C(C5=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of 5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one suggest that it may interact with biological targets involved in cancer cell proliferation.
Case Studies
- Cell Line Studies : In vitro studies have demonstrated that derivatives of sulfonamide compounds exhibit significant cytotoxic effects on various cancer cell lines such as HeLa and MCF-7. For example, compounds structurally related to the target compound showed IC50 values indicating potent anticancer activity with selective toxicity towards cancer cells compared to non-tumorigenic cells .
Enzyme Inhibition
Another promising application of this compound is its potential as an enzyme inhibitor. Research has focused on its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase.
Enzyme Inhibition Studies
- α-Glucosidase Inhibitors : The synthesis of sulfonamide derivatives has been explored for their inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The synthesized compounds demonstrated varying degrees of inhibition, making them candidates for further development as antidiabetic agents .
- Acetylcholinesterase Inhibitors : Similarly, some derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. The structure-activity relationship studies indicated that modifications to the sulfonamide group could enhance inhibitory potency .
Antimicrobial Properties
The antimicrobial activity of sulfonamide derivatives is well-documented, and it is anticipated that 5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one may exhibit similar properties.
Research Findings
Studies have indicated that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis pathways in bacteria . This mechanism positions them as potential candidates for developing new antibacterial agents.
Mechanism of Action
The mechanism of action for 5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is not well-documented. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Functional and Property Analysis
- Hydrogen Bonding : The benzenesulfonyl group in the target may participate in hydrogen bonding, akin to patterns observed in ’s graph-set analysis .
- Lipophilicity : The p-methylbenzyl group likely increases lipophilicity compared to methoxy-substituted analogs (e.g., Compound 12), influencing solubility and membrane permeability.
Biological Activity
The compound 5-(benzenesulfonyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a member of the triazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a triazine core and various substituents that contribute to its biological activity. The presence of the benzenesulfonyl group and the imino functionality are particularly relevant for its interaction with biological targets.
Biological Activity Overview
Research indicates that triazine derivatives possess significant biological activities, including:
- Anticancer Activity : Triazine derivatives have shown promise in inhibiting various cancer cell lines.
- Antimicrobial Properties : Several studies have reported antibacterial and antifungal activities.
- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies highlight the anticancer potential of the compound under discussion:
- Inhibition of Cancer Cell Proliferation : The compound exhibited cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:
- Mechanism of Action : The anticancer effects are primarily attributed to the compound's ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway and mammalian target of rapamycin (mTOR) signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Studies : One study demonstrated that a derivative similar to this compound increased the expression of pro-apoptotic proteins (BAX) while decreasing anti-apoptotic proteins (Bcl-2) in treated cancer cells .
Antimicrobial Activity
The compound has also shown effectiveness against various bacterial strains:
- Antibacterial Effects : It has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli with promising results indicating potential as an antimicrobial agent .
Data Table: Biological Activities Summary
| Activity Type | Cell Line/Pathogen | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 0.20 μM | PI3K/mTOR inhibition |
| Anticancer | MCF-7 | 1.25 μM | Apoptosis induction |
| Anticancer | HeLa | 1.03 μM | Enzyme inhibition |
| Antibacterial | Staphylococcus aureus | Not specified | Cell wall synthesis disruption |
| Antibacterial | Escherichia coli | Not specified | Protein synthesis inhibition |
Q & A
Q. What synthetic strategies are recommended for constructing the tricyclic core of this compound?
The tricyclic system can be synthesized via cascade dehydrogenation or cyclocondensation reactions. For example, Cu(II)-mediated cascade reactions (as demonstrated for tetraphenylethene derivatives) may facilitate the formation of fused heterocycles by activating electron-withdrawing groups (EWGs) in diphenylmethane precursors . Key steps include:
- Optimizing reaction conditions (e.g., solvent, temperature) to stabilize intermediates.
- Validating cyclization efficiency using NMR or mass spectrometry to confirm ring closure.
Q. How can the compound’s purity and structural integrity be confirmed post-synthesis?
- Chromatography : Use reversed-phase HPLC with UV detection (as in ) to assess purity.
- Spectroscopy : Combine -NMR and -NMR to verify substituent positions and ring connectivity.
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally analogous tricyclic systems .
Q. What are the critical challenges in functionalizing the benzenesulfonyl and imino groups?
- Sulfonyl stability : Avoid hydrolysis by using anhydrous conditions during synthesis.
- Imino reactivity : Protect the imino group with tert-butyloxycarbonyl (Boc) during multi-step reactions to prevent undesired side reactions.
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?
- Perform density functional theory (DFT) calculations to model electron distribution in the tricyclic system, particularly focusing on the sulfonyl and imino groups.
- Use molecular docking to simulate interactions with biological targets (e.g., enzymes), leveraging crystallographic data from similar compounds .
Q. What experimental approaches resolve contradictions in reported spectroscopic data for structurally similar tricyclic compounds?
- Comparative analysis : Cross-reference NMR shifts with structurally validated analogs (e.g., 12-(4-methoxyphenyl)-10-phenyl-hexaazatricyclo derivatives) to identify discrepancies .
- Isotopic labeling : Use deuterated solvents or -labeling to clarify ambiguous peaks in complex spectra.
Q. How can the environmental fate and stability of this compound be assessed for toxicological studies?
- Solid-phase extraction (SPE) : Follow protocols from to isolate the compound from aqueous matrices (e.g., wastewater).
- Degradation studies : Expose the compound to UV light or oxidative conditions (e.g., HO) and monitor decomposition via LC-MS.
Q. What methodologies optimize the compound’s solubility for in vitro bioactivity assays?
- Co-solvent systems : Test DMSO-water mixtures (≤1% DMSO) to balance solubility and biocompatibility.
- Micellar encapsulation : Use surfactants like Tween-80 to enhance aqueous dispersion without altering bioactivity.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
